15-LOX-1 Inhibitory Potency: 1,360-Fold Tighter Binding Than the Pan-LOX Inhibitor NDGA
1-(Naphthalen-1-yl)prop-2-yn-1-ol inhibits human 15-LOX-1 with a Ki of 22 nM, measured via 15-HPETE formation under Michaelis-Menten conditions [1]. In head-to-head comparison within the same BindingDB/ChEMBL-curated dataset, the pan-LOX inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC₅₀ of 30,000 nM (30 µM) for 15-LOX . This represents an approximately 1,360-fold difference in target binding affinity. The compound also shows an IC₅₀ of 50 nM against the clinically relevant 15-LOX-1 R402L mutant expressed in sf9 cells, demonstrating retained potency against a variant that alters substrate access [2], whereas the same mutant reduces the potency of the comparator inhibitor 5-(methylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile (BDBM79800) to IC₅₀ 120 nM [2].
| Evidence Dimension | 15-LOX-1 inhibition potency (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Ki = 22 nM (wild-type 15-LOX-1); IC₅₀ = 50 nM (R402L mutant) |
| Comparator Or Baseline | NDGA: IC₅₀ = 30,000 nM (15-LOX-1). BDBM79800: IC₅₀ = 120 nM (R402L mutant) |
| Quantified Difference | ~1,360-fold lower Ki vs NDGA; 2.4-fold lower IC₅₀ vs BDBM79800 on R402L mutant |
| Conditions | Human N-terminal His6-tagged reticulocyte 15-LOX-1; 15-HPETE formation via Michaelis-Menten equation; R402L mutant expressed in sf9 cells with arachidonic acid/linoleic acid substrate |
Why This Matters
The >1,000-fold potency advantage over the most commonly purchased pan-LOX inhibitor NDGA directly impacts experimental design: lower compound concentrations reduce off-target risk and solvent toxicity in cell-based assays, and the single-digit nanomolar Ki enables occupancy-driven pharmacology studies that are unattainable with micromolar 15-LOX inhibitors.
- [1] BindingDB Entry BDBM50417153 (ChEMBL1270704). Ki: 22 nM for human 15-LOX-1. View Source
- [2] BindingDB PrimarySearch_ki, assayid=5, entryid=50009985. IC₅₀: 50 nM for 15-LOX-1 R402L mutant (BDBM50417153); IC₅₀: 120 nM for BDBM79800. View Source
